molecular formula C31H40N6O5 B10854941 TLR8 agonist 5

TLR8 agonist 5

Cat. No.: B10854941
M. Wt: 576.7 g/mol
InChI Key: UXDUNZGDEXDOEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TLR8 agonist 5 is a small molecule that selectively activates Toll-like receptor 8 (TLR8), a protein involved in the innate immune response. TLR8 is an endosomal receptor that recognizes single-stranded RNA from pathogens, leading to the activation of immune cells and the production of pro-inflammatory cytokines .

Preparation Methods

The synthesis of TLR8 agonist 5 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may include large-scale synthesis using batch or continuous flow reactors, ensuring consistent quality and scalability .

Chemical Reactions Analysis

TLR8 agonist 5 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific functional groups and reaction conditions employed.

Scientific Research Applications

TLR8 agonist 5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the activation and signaling pathways of TLR8.

    Biology: Employed in research to understand the role of TLR8 in immune responses and its interactions with other cellular components.

    Medicine: Investigated for its potential therapeutic applications in cancer immunotherapy, infectious diseases, and autoimmune disorders. .

    Industry: Utilized in the development of new drugs and therapeutic agents targeting TLR8.

Mechanism of Action

TLR8 agonist 5 exerts its effects by binding to TLR8, leading to its activation and the subsequent initiation of signaling cascades. This activation results in the production of pro-inflammatory cytokines and the activation of immune cells, such as macrophages and dendritic cells. The molecular targets and pathways involved include the MyD88-dependent pathway, which leads to the activation of NF-κB and the production of cytokines like TNF-α and IL-6 .

Comparison with Similar Compounds

TLR8 agonist 5 is unique in its high selectivity and potency for TLR8 compared to other similar compounds. Some similar compounds include:

This compound’s unique properties make it a valuable tool in research and potential therapeutic applications, offering advantages in selectivity and reduced off-target effects.

Properties

Molecular Formula

C31H40N6O5

Molecular Weight

576.7 g/mol

IUPAC Name

benzyl N-[1-[2-[1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-yl]oxyethylamino]-2-methyl-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C31H40N6O5/c1-6-40-19-24-35-25-26(22-14-10-11-15-23(22)34-27(25)32)37(24)20-30(2,3)42-17-16-33-28(38)31(4,5)36-29(39)41-18-21-12-8-7-9-13-21/h7-15H,6,16-20H2,1-5H3,(H2,32,34)(H,33,38)(H,36,39)

InChI Key

UXDUNZGDEXDOEZ-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NC2=C(N1CC(C)(C)OCCNC(=O)C(C)(C)NC(=O)OCC3=CC=CC=C3)C4=CC=CC=C4N=C2N

Origin of Product

United States

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